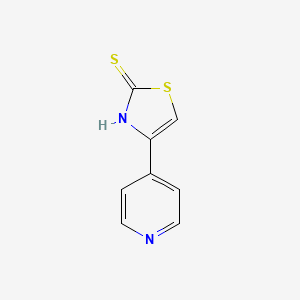

4-(4-Pyridinyl)thiazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQNUYXXLYRUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625403 | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-63-9 | |

| Record name | 4-(4-Pyridinyl)-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pyridyl)-3H-thiazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077168639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(4-Pyridinyl)thiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental basic properties of 4-(4-Pyridinyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, with a particular focus on its acid-base properties and the critical aspect of thione-thiol tautomerism. Detailed experimental protocols for the determination of its pKa are presented, alongside a discussion of its potential biological activities based on related structures. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Physicochemical Properties

This compound is a solid, typically found as a powder, with low solubility in water but soluble in organic solvents like DMSO and DMF.[1] Its core structure features a pyridine (B92270) ring linked to a thiazole-2-thiol moiety, which imparts its characteristic chemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂S₂ | [2] |

| Molecular Weight | 194.28 g/mol | [2] |

| Appearance | Solid (powder form) | [1] |

| Solubility in Water | Low | [1] |

| Predicted pKa | 7.01 ± 0.40 | [2] |

Note: The provided pKa value is a prediction and should be confirmed experimentally for rigorous applications.

Acid-Base Properties and pKa Determination

The basicity of this compound is a crucial parameter influencing its behavior in biological systems and its utility in chemical reactions. The molecule possesses two primary sites for protonation: the nitrogen atom of the pyridine ring and the thiazole (B1198619) ring nitrogen or the exocyclic sulfur atom, depending on the tautomeric form.

Predicted pKa

Computational predictions suggest a pKa value of approximately 7.01 ± 0.40.[2] This value indicates that the compound will exist in both protonated and neutral forms at physiological pH, which has significant implications for its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Experimental Protocol for pKa Determination via Potentiometric Titration

Objective: To experimentally determine the pKa value(s) of this compound in an aqueous or mixed solvent system.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity water (Milli-Q or equivalent)

-

Methanol or other suitable co-solvent if solubility is low

-

Calibrated pH meter with a suitable electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of water or a water/co-solvent mixture to a final concentration of approximately 1-5 mM. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

-

Titration Setup: Place the analyte solution in a thermostatted vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the titrator's burette into the solution. Ensure continuous stirring.

-

Titration: Titrate the solution with the standardized HCl solution, adding small, precise volumes and recording the pH after each addition. Continue the titration well past the equivalence point(s).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point(s).

Thione-Thiol Tautomerism

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers: the thione form and the thiol form. This equilibrium is influenced by factors such as the solvent, temperature, and pH.

-

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on one of the ring nitrogen atoms.

-

Thiol Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), resulting in an aromatic thiazole ring.

The position of this equilibrium is crucial as the two tautomers exhibit different chemical reactivity, hydrogen bonding capabilities, and metal-coordinating properties. In general, for similar heterocyclic thiones, the thione tautomer is favored in polar solvents, while the thiol form can be more prevalent in non-polar environments.

Experimental Investigation of Tautomerism

Spectroscopic techniques are invaluable for studying tautomeric equilibria.

-

NMR Spectroscopy: 1H and 13C NMR can distinguish between the two forms. The chemical shift of the proton attached to the nitrogen (in the thione form) or sulfur (in the thiol form) would be distinct. The 13C chemical shift of the carbon atom attached to the sulfur will also differ significantly between the C=S (thione) and C-S (thiol) environments.

-

UV-Vis Spectroscopy: The two tautomers will have different chromophores and thus different UV-Vis absorption spectra. The thione form typically exhibits a λmax at a longer wavelength corresponding to the n→π* transition of the C=S group, whereas the thiol form's absorption is usually at a shorter wavelength. By analyzing the spectra in different solvents and at various pH values, the position of the equilibrium can be inferred.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the pyridinyl-thiazole scaffold is present in a number of biologically active molecules. Derivatives of this core structure have been investigated for various therapeutic applications.

Anticancer Activity

Derivatives of N-substituted 2-(4-pyridinyl)thiazole carboxamides have been synthesized and evaluated as inhibitors of angiogenesis, a key process in tumor growth and metastasis.[3][4] These compounds were shown to inhibit the colony formation and migration of human umbilical vein endothelial cells (HUVECs).[3] Although the direct target was not definitively identified for all derivatives, their anti-angiogenic effects suggest a potential role in modulating signaling pathways involved in blood vessel formation, such as the VEGF signaling pathway.

Antibacterial and Antifungal Activity

The thiazole ring is a common feature in many antimicrobial agents. While direct evidence for this compound is not prominent, its structural motifs suggest that it could serve as a scaffold for the development of new antibacterial and antifungal compounds.

Conclusion

This compound is a heterocyclic compound with interesting and underexplored basic properties. Its predicted pKa suggests that it will be partially protonated at physiological pH, and its thione-thiol tautomerism is a key feature that dictates its reactivity and interactions. While experimental data on this specific molecule is not abundant in the public domain, this guide provides a framework for its characterization and outlines its potential in the development of new therapeutic agents. Further experimental investigation into its pKa, tautomeric equilibrium, and specific biological targets is warranted to fully elucidate its potential.

References

- 1. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 2. Factory Supply this compound, CasNo.77168-63-9 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 3. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of 4-(4-Pyridinyl)thiazole-2-thiol

An In-depth Technical Guide on the Physicochemical Characteristics of 4-(4-Pyridinyl)thiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridine (B92270) ring linked to a thiazole-2-thiol group. Its unique structure makes it a valuable intermediate and building block in medicinal chemistry and materials science.[1] This compound serves as a crucial reactant in the synthesis of novel derivatives with potential therapeutic applications, including antiproliferative and antibacterial agents.[1][2] Notably, it is used as an intermediate in the synthesis of Ceftaroline, a cephalosporin (B10832234) antibiotic.[3] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and potential applications to support research and development efforts.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂S₂ | [1][2] |

| Molecular Weight | 194.28 g/mol | [1][2] |

| CAS Number | 77168-63-9 | [2][4][5] |

| Appearance | Pale yellow to yellow-brown solid powder | [2][3][5] |

| Melting Point | 200-205 °C | [6] |

| Boiling Point | 356.1 to 364.8 °C (Predicted/Decomposes) | [2][4][5] |

| Density | 1.356 to 1.45 g/cm³ (Predicted) | [2][4][5] |

| pKa | 7.01 ± 0.40 (Predicted) | [2][7] |

| LogP | 2.04 (Predicted) | [4] |

| Solubility | Low solubility in water. Soluble in organic solvents like DMSO and DMF. | [1] |

| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents. | [1] |

| Storage | Store in a cool, dry, dark, and ventilated warehouse under inert gas (Nitrogen or Argon) at 2-8°C. | [2][3][6] |

Experimental Protocols

Synthesis of this compound

A general and widely cited procedure for the synthesis of this compound involves the reaction of 2-bromo-1-(pyridin-4-yl)ethanone (B1593675) with ammonium (B1175870) dithiocarbamate (B8719985).[2] The initial bromo-ketone is typically prepared in situ from 4-acetylpyridine (B144475).

Materials:

-

4-Acetylpyridine

-

Hydrobromic acid

-

Bromine

-

Ammonium dithiocarbamate

-

Water

-

Ethanol

Procedure: [2]

-

Bromination of 4-Acetylpyridine:

-

Add 60 g of 4-acetylpyridine to 1000 mL of water in a suitable reaction vessel.

-

Cool the mixture to 10-15 °C.

-

Slowly add 101 g of hydrobromic acid while maintaining the temperature.

-

Gradually add 87.9 g of bromine dropwise at the same temperature.

-

After the addition is complete, stir the reaction for 1 hour.

-

Warm the reaction system to 30-35 °C and continue stirring for 4 hours.

-

Monitor the reaction progress by HPLC until the starting material is completely consumed.

-

-

Cyclization Reaction:

-

Cool the reaction solution containing the intermediate 2-bromo-1-(pyridin-4-yl)ethanone to 0 °C.

-

Add 66 g of ammonium dithiocarbamate to the cooled solution.

-

Maintain the reaction at 0 °C for 1 hour.

-

Slowly warm the system to 20-25 °C and continue the reaction for an additional 4 hours.

-

-

Purification:

-

At the end of the reaction, a solid product will have formed. Collect the crude solid by filtration.

-

To purify, reflux the crude product in water for 2 hours.

-

Cool the mixture and collect the purified product by filtration. The resulting product is a light yellow solid.

-

Purity Assessment: The purity of the final compound can be determined using High-Performance Liquid Chromatography (HPLC). A purity of 99.7% has been reported using this method.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound from 4-acetylpyridine.

Caption: Chemical synthesis pathway for this compound.

Application in Drug Discovery

This diagram outlines the logical workflow for utilizing this compound as a building block in the development of new therapeutic agents.

Caption: Workflow for drug discovery using the target compound.

Applications in Research and Development

This compound is a versatile compound with significant potential in several scientific domains.

-

Medicinal Chemistry : It is a key intermediate for creating new drugs.[1] The molecule serves as a reactant for synthesizing novel thiazolidine and azetidinone derivatives that have demonstrated antiproliferative activity against the MCF-7 breast cancer cell line.[2] The thiazole (B1198619) ring is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[8][9]

-

Antibiotic Synthesis : The compound is a known intermediate for Ceftaroline, highlighting its importance in the development of antibacterial agents.[3]

-

Materials Science : The presence of sulfur and nitrogen in its heterocyclic structure allows it to endow materials with special electrical, optical, or mechanical properties.[1] The thiol group can react with metal surfaces, making it suitable for preparing self-assembled monolayers for applications in sensor development.[1]

-

Organic Synthesis : As a multifunctional synthon, it can participate in various chemical reactions like nucleophilic substitution and cyclization, enabling the synthesis of complex organic molecules.[1]

References

- 1. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 2. This compound CAS#: 77168-63-9 [m.chemicalbook.com]

- 3. This compound 77168-63-9 [mingyuanchemical.com]

- 4. This compound | CAS#:77168-63-9 | Chemsrc [chemsrc.com]

- 5. This compound CAS 77168-63-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound at Best Price in Jinan, Shandong | Jinan Chenghui-shuangda Chemical Co., Ltd. [tradeindia.com]

- 7. Factory Supply this compound, CasNo.77168-63-9 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Pyridinyl)thiazole-2-thiol: An In-depth Technical Guide on Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational possibilities of 4-(4-pyridinyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its multifunctional nature, understanding its structural properties is crucial for predicting its interactions and designing new applications.

Molecular Structure and Tautomerism

The chemical structure of this compound (HPTT) is characterized by a pyridine (B92270) ring linked to a thiazole-2-thiol ring. A key feature of this molecule is the potential for thione-thiol tautomerism, an equilibrium between a thione (C=S) form and a thiol (-SH) form.[1][2][3] The predominance of either tautomer is influenced by factors such as the solvent and the solid-state packing.[1] In many similar heterocyclic systems, the thione form is favored in the solid state and in polar solvents.[1][3]

While a crystal structure for the isolated this compound is not publicly available, a cadmium(II) coordination polymer incorporating this molecule as a ligand has been synthesized and characterized.[4][5] In this complex, the molecule coordinates to the metal center, which can influence its conformation.

Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angle between the pyridine and thiazole (B1198619) rings. The rotation around the single bond connecting these two rings is expected to have a relatively low energy barrier. The specific conformation in a given environment will be a balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds. The planarity or twisting of the two rings relative to each other will impact the molecule's overall shape and its ability to interact with biological targets or form ordered structures in materials.

Synthesis and Characterization

This compound can be synthesized from 4-acetylpyridine (B144475).[6] The synthesis involves the bromination of 4-acetylpyridine followed by a reaction with ammonium (B1175870) dithiocarbamate (B8719985).[6] The crude product can be purified by refluxing in water.[6]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H6N2S2 | [7][8] |

| Molecular Weight | 194.28 g/mol | [7][8] |

| Appearance | Pale yellow solid/powder | [6][8] |

| Solubility | Low in water, soluble in DMSO and DMF | [7] |

Experimental Protocols

Synthesis of this compound[6]

-

Bromination of 4-acetylpyridine: 4-acetylpyridine is dissolved in water and cooled. Hydrobromic acid is added slowly, followed by the dropwise addition of bromine while maintaining a low temperature. The reaction mixture is then warmed and stirred for several hours.

-

Thiazole ring formation: The reaction mixture is cooled to 0°C, and ammonium dithiocarbamate is added. The mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for an extended period.

-

Purification: The resulting solid is collected by filtration. The crude product is purified by refluxing in water, followed by cooling and filtration to obtain the purified this compound.

General Workflow for Single-Crystal X-ray Diffraction

To definitively determine the molecular structure and conformation of this compound in the solid state, single-crystal X-ray diffraction would be the method of choice. The general workflow for such an analysis is as follows:

Applications and Future Directions

This compound and its derivatives are of interest in drug discovery, with some demonstrating antiproliferative activity.[6] The presence of nitrogen and sulfur atoms makes it a versatile ligand for the synthesis of coordination polymers with interesting photoluminescent and thermal properties.[4][5] Its structural features also make it a potential building block in materials science.[7]

Future research should focus on obtaining a single-crystal X-ray structure of the isolated molecule to provide definitive data on its bond lengths, bond angles, and preferred conformation. Computational studies could further elucidate the rotational energy barrier between the two rings and the relative energies of the thione and thiol tautomers in different environments. This fundamental structural information will be invaluable for the rational design of new drugs and materials based on the this compound scaffold.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. jocpr.com [jocpr.com]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | 77168-63-9 [chemicalbook.com]

- 7. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 8. This compound CAS 77168-63-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Spectroscopic and Structural Elucidation of 4-(4-Pyridinyl)thiazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(4-Pyridinyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of analogous structures, alongside detailed experimental protocols for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by referencing data for structurally related thiazole (B1198619) and pyridine (B92270) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 - 14.5 | Singlet (broad) | 1H | Thiol (SH) / Thione (NH) |

| ~8.6 - 8.7 | Doublet | 2H | Protons ortho to Pyridine N |

| ~7.8 - 7.9 | Doublet | 2H | Protons meta to Pyridine N |

| ~7.5 - 7.6 | Singlet | 1H | Thiazole C5-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 195 | C2 (Thione C=S) |

| ~150 - 152 | C4 (Thiazole) & Pyridine C2', C6' |

| ~140 - 142 | Pyridine C4' |

| ~120 - 122 | Pyridine C3', C5' |

| ~115 - 117 | C5 (Thiazole) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch (Pyridine & Thiazole) |

| ~2600 - 2550 | Weak | S-H stretch (Thiol tautomer) |

| ~1600 - 1580 | Strong | C=N stretch (Pyridine ring) |

| ~1550 - 1530 | Medium | C=N stretch (Thiazole ring) |

| ~1420 - 1400 | Medium | Aromatic C=C stretch |

| ~1350 - 1300 | Strong | Thione C=S stretch |

| ~1100 - 1000 | Medium | C-S stretch |

| ~820 - 800 | Strong | Pyridine ring out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 161 | Medium | [M-SH]⁺ |

| 116 | Medium | [C₅H₄N-C≡S]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridine) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route involves the Hantzsch thiazole synthesis.[1]

-

Preparation of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide: 4-Acetylpyridine is brominated using bromine in the presence of hydrobromic acid.

-

Thiazole ring formation: The resulting α-bromoketone is then reacted with a thiourea (B124793) source, such as ammonium (B1175870) thiocarbamate or thiourea itself, to yield the 4-(4-pyridinyl)thiazole-2-amine intermediate.

-

Conversion to thiol: The amine can be converted to the thiol via diazotization followed by treatment with a sulfur-containing nucleophile. Alternatively, direct cyclization of the α-bromoketone with dithiocarbamic acid or its salts can yield the target thiol.[1]

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified solid sample.

-

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a wider spectral width (e.g., 220 ppm) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically performs a background subtraction.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph for volatile compounds.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Pyridinyl)thiazole-2-thiol from 4-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(4-Pyridinyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science, starting from the readily available 4-acetylpyridine (B144475). The synthesis is presented in a two-step process, beginning with the α-bromination of 4-acetylpyridine to form the key intermediate, 2-bromo-1-(pyridin-4-yl)ethanone (B1593675), followed by a Hantzsch-type thiazole (B1198619) synthesis to yield the final product.

This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.

Synthetic Pathway Overview

The synthesis of this compound from 4-acetylpyridine proceeds through a two-step sequence:

-

α-Bromination of 4-Acetylpyridine: The first step involves the selective bromination of the methyl group of 4-acetylpyridine to yield the α-haloketone intermediate, 2-bromo-1-(pyridin-4-yl)ethanone. This reaction is typically carried out using a suitable brominating agent under acidic conditions.

-

Hantzsch Thiazole Synthesis: The resulting 2-bromo-1-(pyridin-4-yl)ethanone is then reacted with a dithiocarbamate (B8719985) salt, such as sodium N,N-diethyldithiocarbamate, to construct the thiazole-2-thiol ring in a one-pot cyclization reaction.

The overall synthetic scheme is depicted below:

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Quantitative Data for the α-Bromination of 4-Acetylpyridine

| Parameter | Value |

| Reactants | 4-Acetylpyridine, Bromine, Hydrobromic acid (in acetic acid) |

| Product | 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 15°C to 75°C |

| Reaction Time | Approximately 2.5 hours |

| Reported Yield (analogous) | Up to 97.8% |

Table 2: Quantitative Data for the Hantzsch Thiazole Synthesis

| Parameter | Value |

| Reactants | 2-Bromo-1-(pyridin-4-yl)ethanone, Sodium N,N-diethyldithiocarbamate |

| Product | This compound |

| Solvent | Ethanol (B145695) |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours (typical) |

| Expected Yield | Moderate to high |

Experimental Protocols

The detailed experimental methodologies for the two key synthetic steps are provided below.

Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide

This protocol is adapted from a high-yield procedure for the bromination of the analogous 2-acetylpyridine.

Materials and Reagents:

-

4-Acetylpyridine

-

Bromine

-

30% Hydrobromic acid in acetic acid

-

Glacial Acetic Acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylpyridine (1.0 eq) in a 30% solution of hydrobromic acid in acetic acid.

-

Cool the solution to 15°C using an ice bath.

-

Slowly add bromine (1.05 eq) dropwise to the stirred solution while maintaining the temperature at 15°C.

-

After the addition is complete, warm the reaction mixture to 40°C and stir for 1 hour.

-

Increase the temperature to 75°C and stir for an additional hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add diethyl ether to the reaction mixture and stir for 30 minutes to precipitate the product.

-

Collect the yellow precipitate of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide by vacuum filtration.

-

Wash the precipitate with a small amount of cold diethyl ether.

-

Dry the solid under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the general reaction of α-haloketones with dithiocarbamates to form thiazole-2-thiols.

Materials and Reagents:

-

2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide

-

Sodium N,N-diethyldithiocarbamate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 eq) in ethanol.

-

Add sodium N,N-diethyldithiocarbamate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.[1]

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Reaction Mechanism

The formation of the thiazole-2-thiol ring from the α-bromoketone and a dithiocarbamate proceeds through a nucleophilic substitution followed by an intramolecular cyclization and elimination.

Safety Considerations

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrobromic acid and acetic acid are corrosive. Avoid contact with skin and eyes.

-

α-Bromo ketones are lachrymators and skin irritants. Handle in a fume hood and wear appropriate PPE.

-

Organic solvents such as diethyl ether and ethanol are flammable. Keep away from open flames and other ignition sources.

-

Always follow standard laboratory safety procedures and consult the Safety Data Sheets (SDS) for all chemicals before use.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to achieve the best possible yields and purity for their specific applications.

References

Mechanism of Action of Pyridinylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylthiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest due to their potential as therapeutic agents in various disease areas, including inflammation, cancer, and infectious diseases. This technical guide provides an in-depth exploration of the mechanism of action of pyridinylthiazole derivatives, focusing on their molecular targets, modulation of signaling pathways, and the experimental methodologies used for their characterization.

Core Mechanism of Action: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

A primary mechanism through which many pyridinylthiazole derivatives exert their anti-inflammatory effects is the inhibition of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammatory cytokines.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon activation by various stimuli such as cytokines (e.g., TNF-α, IL-1β) and cellular stress, the cascade is initiated, leading to the phosphorylation and activation of downstream targets. Activated p38 MAPK phosphorylates various substrates, including other kinases and transcription factors, which in turn regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Pyridinylthiazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the active site of p38 MAPK and preventing its kinase activity.[3]

Quantitative Data on Biological Activities

The biological activities of pyridinylthiazole derivatives have been quantified using various in vitro assays. The following tables summarize key data for p38 MAPK inhibition, cytotoxicity against cancer cell lines, and antimicrobial activity.

Table 1: p38α MAPK Inhibition by Pyridinylthiazole Derivatives

| Compound ID | Modification | IC50 (µM) | Reference |

| SB-202190 | (Reference Pyridinylimidazole) | - | [3] |

| Compound 5c | Pyridinyltriazole derivative | - | [3] |

| Compound 5d | Pyridinyltriazole derivative | - | [3] |

| Compound 7g | 4-phenyl-5-pyridyl-1,3-thiazole analogue | - | [1] |

| Compound 10b | 4-phenyl-5-pyridyl-1,3-thiazole analogue | - | [1] |

Table 2: Cytotoxicity of Pyridinylthiazole and Related Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| B-4 | MCF-7 | 6.70 ± 1.02 | [4] |

| B-4 | A549 | 20.49 ± 2.7 | [4] |

| B-2 | MCF-7 | 8.91 ± 1.38 | [4] |

| B-2 | A549 | 2.14 ± 0.83 | [4] |

| BTT-5 | A549 | 9.51 ± 3.35 | [4] |

| Compound 2a | A549 | 7.30 | [5] |

| Compound 2b | A549 | - | [5] |

| Compound 2c | A549 | - | [5] |

| Compound 2f | A549 | - | [5] |

| Compound 2m | A549 | - | [5] |

Table 3: Antimicrobial Activity of Pyridinylthiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| EA-02-009 | S. aureus | 0.5-1 | [6] |

| EA-02-009 | MRSA USA300LAC | 32 | [6] |

| JC-01-072 | S. aureus | 4 | [6] |

| JC-01-074 | S. aureus | 16 | [6] |

| Compound 9 | S. aureus (MDR) | 4 | |

| Compound 9 | S. epidermidis (MDR) | 4 | |

| Compound 9 | E. faecalis (MDR) | 4 | |

| Compound 9 | E. faecium (MDR) | 4 |

Anticancer Mechanisms

Beyond their anti-inflammatory properties, pyridinylthiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action in cancer are multifaceted and often involve the induction of apoptosis and inhibition of key kinases involved in cancer cell proliferation and survival.

Induction of Apoptosis

Several studies have shown that pyridinylthiazole derivatives can trigger programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis.

Experimental Protocols

The characterization of the mechanism of action of pyridinylthiazole derivatives relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro p38 MAPK Inhibition Assay

This assay determines the potency of a compound in inhibiting the kinase activity of p38 MAPK.

References

- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]

The Versatile Building Block: A Technical Guide to 4-(4-Pyridinyl)thiazole-2-thiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and diverse applications of 4-(4-pyridinyl)thiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural combination of a pyridine (B92270) ring, a thiazole (B1198619) core, and a reactive thiol group makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Core Properties and Synthesis

This compound is a solid, typically a powder, with a characteristic sulfur-like odor. It exhibits low solubility in water but is soluble in organic solvents such as DMSO and DMF[1]. The presence of both a basic pyridine nitrogen and an acidic thiol group gives the molecule interesting pH-dependent properties.

The primary method for the synthesis of the 4-arylthiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide[2][3][4][5]. For the synthesis of this compound, a common approach involves the reaction of a 2-halo-1-(pyridin-4-yl)ethan-1-one with a thiourea (B124793) derivative.

Experimental Protocol: Synthesis of this compound via Hantzsch Synthesis

This protocol is a representative example based on the principles of the Hantzsch thiazole synthesis.

Materials:

-

2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide

-

Thiourea

-

Ethanol

-

Sodium carbonate solution (5%)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add a 5% aqueous solution of sodium carbonate to neutralize the reaction mixture and precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Derivatization

The this compound scaffold offers multiple sites for chemical modification, making it a versatile building block. The thiol group is particularly reactive and can readily undergo S-alkylation with various electrophiles, such as alkyl halides, to introduce a wide range of substituents. The pyridine nitrogen can be quaternized, and the thiazole ring can participate in electrophilic substitution reactions, typically at the C5 position[6].

Experimental Protocol: S-Alkylation of this compound

This protocol describes a general procedure for the S-alkylation of the title compound.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired S-alkylated derivative.

-

Characterize the purified product by spectroscopic methods.

Applications in Drug Discovery

The this compound scaffold is a prominent feature in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.

Anticancer Activity

Derivatives of 4-(4-pyridinyl)thiazole have shown significant potential as anticancer agents. These compounds have been reported to inhibit tumor growth through various mechanisms, including the regulation of angiogenesis signaling pathways. For instance, N-substituted 2-(4-pyridinyl)thiazole carboxamides have been synthesized and evaluated for their anti-angiogenic effects[6].

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4a | MCF-7 (Breast) | 236 °C (m.p.) | [7] |

| 4b | HepG2 (Liver) | 31.5 ± 1.91 | [7] |

| 4c | MCF-7 (Breast) | - | [8] |

| 5 | HepG2 (Liver) | 26.8 ± 1.62 | [7] |

| 7d | SKRB-3 (Breast) | - | [9] |

| 7e | SW620 (Colon) | 4.3 nM | [9] |

| 7f | A549 (Lung) | - | [9] |

| 7i | HepG2 (Liver) | - | [9] |

| 3k | HUVECs (Anti-angiogenesis) | - | [6] |

Note: Some data points in the original sources were qualitative or not suitable for direct inclusion in this table.

Antimicrobial and Other Biological Activities

The versatile nature of the this compound core has led to its incorporation into molecules with a range of other biological activities, including antibacterial, antifungal, and anti-inflammatory properties[1][10]. The development of novel pyridine-thiazole hybrid molecules continues to be an active area of research for identifying new therapeutic agents[11].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multiskan microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its functional groups allow for the creation of diverse molecular libraries. The demonstrated broad-spectrum biological activities of its derivatives, particularly in the area of anticancer research, highlight its importance for drug discovery and development. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this promising heterocyclic scaffold.

References

- 1. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. scribd.com [scribd.com]

- 6. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

solubility profile of 4-(4-Pyridinyl)thiazole-2-thiol in common lab solvents

Technical Guide: Solubility Profile of 4-(4-Pyridinyl)thiazole-2-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential antibacterial and anti-tumor agents. Derivatives of this compound have been noted for their antiproliferative activity against cancer cell lines such as MCF-7.[1] Understanding the solubility profile of this compound in common laboratory solvents is fundamental for its application in synthetic reactions, formulation development, and biological assays. This guide provides a summary of its known solubility characteristics, a detailed protocol for its experimental determination, and relevant workflow diagrams.

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on chemical supplier information and qualitative descriptions, a general solubility profile has been compiled. The compound is characterized by low solubility in aqueous solutions and varying degrees of solubility in organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Qualitative Solubility | Reference |

| Water | Protic, Polar | Low Solubility | [2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | [2] |

| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | [2] |

| Ethanol | Protic, Polar | Certain Solubility | [2] |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Different Degrees of Solubility | [2] |

Note: "Soluble" indicates that the compound is likely to dissolve to a useful concentration for laboratory purposes, though the exact limit is not specified. Further experimental validation is required to establish quantitative values (e.g., in mg/mL or mmol/L).

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid compound such as this compound using the isothermal shake-flask method. This method is considered a gold standard for obtaining equilibrium solubility data.

3.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2 Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent or a suitable solubilizing co-solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a known volume of solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

-

Calculation: Use the generated calibration curve to calculate the concentration of this compound in the saturated solution, accounting for the dilution factor. The resulting value is the equilibrium solubility of the compound in that solvent at the specified temperature.

Experimental and Logical Workflows

Visualizing the experimental process and the compound's biological context is essential for clarity in research and development.

4.1 Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

4.2 Representative Biological Signaling Pathway

Derivatives of this compound have shown potential as anti-proliferative and anti-angiogenesis agents. While the exact mechanism for this specific compound is not defined, a common pathway involved in these processes is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is critical for tumor angiogenesis. The diagram below represents a simplified version of this pathway, which could be a hypothetical target for such compounds.

References

A Technical Guide to High-Purity 4-(4-Pyridinyl)thiazole-2-thiol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and relevant experimental applications of high-purity 4-(4-Pyridinyl)thiazole-2-thiol. This compound is a key intermediate in medicinal chemistry, valued for its unique heterocyclic structure that allows for diverse interactions with biological targets.[1] Its applications span from the development of novel therapeutics to materials science.[1]

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. High purity is crucial for obtaining reliable and reproducible results in experimental settings. The following table summarizes commercially available options.

| Supplier | Purity | CAS Number | Notes |

| Ality Chemical Corporation | 99.8% | 77168-63-9 | Offers the compound for use as a pharmaceutical intermediate.[2][3] |

| LEADER BIOCHEMICAL GROUP | 99.00% | 77168-63-9 | Provides a pharmacy-grade product.[1] |

| Henan Lihao Chem Plant Ltd. | 99% | 77168-63-9 | Offers an industrial grade with high purity, confirmed by COA.[1] |

| Hangzhou KieRay Chem Co.,LTD | 98% | 77168-63-9 | Supplies an industrial-grade product.[1] |

| SciSupplies | 98.0% | 77168-63-9 | Provides the compound for research purposes. |

| Home Sunshine Pharma | Not Specified | 77168-63-9 | Specializes in APIs, intermediates, and fine chemicals.[4] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for designing experimental conditions, such as solvent selection and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂S₂ | [2][3] |

| Molecular Weight | 194.28 g/mol | [2][3] |

| Appearance | Pale yellow powder or solid | [1][4] |

| Melting Point | 190-194 °C (decomposes) | [1] |

| Boiling Point | 364.8 ± 52.0 °C (Predicted) | [2] |

| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Low solubility in water; Soluble in DMSO and DMF | [1] |

| pKa | 7.01 ± 0.40 (Predicted) | [2] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and biological evaluation of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a 4-halopyridine with a suitable sulfur-containing heterocyclic precursor.[1] The following is a representative protocol based on established chemical principles for thiazole (B1198619) synthesis.

Reaction Scheme:

-

Step 1: Thioamide Formation. Reaction of 4-pyridinecarboxaldehyde (B46228) with Lawesson's reagent to form 4-pyridinethiocarboxamide.

-

Step 2: Hantzsch Thiazole Synthesis. Cyclocondensation of 4-pyridinethiocarboxamide with an α-haloketone (e.g., 2-chloro-1,1-diethoxyethane) followed by hydrolysis and tautomerization to yield this compound.

Detailed Protocol:

-

Preparation of 4-Pyridinethiocarboxamide:

-

Dissolve 4-pyridinecarboxaldehyde (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) portion-wise.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and purify the resulting thioamide by column chromatography on silica (B1680970) gel.

-

-

Synthesis of this compound:

-

Dissolve the purified 4-pyridinethiocarboxamide (1 equivalent) in ethanol.

-

Add 2-chloro-1,1-diethoxyethane (B156400) (1.1 equivalents).

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction to room temperature. The crude product may precipitate.

-

Filter the precipitate and wash with cold ethanol.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity this compound.[1]

-

Purity and Structural Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

Reversed-phase HPLC is a suitable method for determining the purity of this compound.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a mixture of the mobile phase (e.g., 50:50 acetonitrile (B52724):water).

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 324 nm.[5]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H NMR spectroscopy is used to confirm the chemical structure. For this compound, the expected proton signals in a solvent like DMSO-d₆ would be:

-

Pyridinyl Protons: Two sets of doublets in the aromatic region (typically δ 7.5-8.8 ppm), corresponding to the protons on the pyridine (B92270) ring.

-

Thiazole Proton: A singlet in the aromatic region (typically δ 7.0-8.0 ppm) for the proton on the thiazole ring.

-

Thiol Proton: A broad singlet (SH) which may be exchangeable with D₂O, its chemical shift can be variable.

In Vitro Angiogenesis Assay (Tube Formation Assay)

Derivatives of 2-(4-pyridinyl)thiazole have been shown to inhibit angiogenesis, a critical process in tumor growth.[6] The tube formation assay is a common in vitro method to assess the anti-angiogenic potential of compounds.[6][7]

Protocol:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[6][8]

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in culture medium containing various concentrations of this compound or its derivatives.[6][9] A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[8]

-

Visualization and Analysis: Observe the formation of capillary-like structures (tubes) using a microscope.[8] Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Biological Context: Angiogenesis and the VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and in diseases like cancer.[7] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[2] Many anti-cancer therapies are designed to inhibit this pathway. Thiazole derivatives have shown potential as angiogenesis inhibitors, likely through modulation of pathways like VEGF.[6]

The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers receptor dimerization and autophosphorylation.[4] This initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability.[2]

References

- 1. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 2. cusabio.com [cusabio.com]

- 3. Factory Supply this compound, CasNo.77168-63-9 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 4. medium.com [medium.com]

- 5. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 4-(4-Pyridinyl)thiazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a pyridine (B92270) moiety into the thiazole scaffold can further enhance their biological profile, making 4-(4-Pyridinyl)thiazole-2-thiol and its derivatives attractive targets in drug discovery and development. These compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This document provides a detailed protocol for the synthesis of this compound derivatives, primarily through the Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring. The protocol is designed to be accessible for researchers in organic and medicinal chemistry.

General Synthesis Pathway

The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromo-1-(pyridin-4-yl)ethanone (B1593675) hydrobromide, via the bromination of 4-acetylpyridine (B144475). The subsequent step is a Hantzsch-type cyclocondensation reaction between this α-haloketone and a suitable dithiocarbamate (B8719985) source to yield the final thiazole-2-thiol derivative.

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide

This protocol outlines the synthesis of the α-haloketone intermediate.

Materials:

-

4-Acetylpyridine

-

Glacial Acetic Acid

-

Pyridinium (B92312) bromide perbromide or Bromine

-

30% Hydrobromic acid in acetic acid

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, charge a three-necked round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and thermometer, with glacial acetic acid.

-

Add pyridinium bromide perbromide (1.25 equivalents) and 30% hydrobromic acid in acetic acid. Stir the mixture at room temperature for 1.5 hours.

-

Add 4-acetylpyridine (1.0 equivalent) dropwise over 45 minutes, maintaining the temperature of the reaction mixture.

-

After the addition is complete, cool the reaction mixture to 15°C using an ice bath.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with diethyl ether and air dry to obtain α-bromo-4-acetylpyridine hydrobromide. The crude product is often of sufficient purity for the subsequent reaction.

Protocol 2: Synthesis of this compound

This protocol describes the cyclocondensation reaction to form the thiazole-2-thiol ring system.

Materials:

-

2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide

-

Ammonium dithiocarbamate or Potassium N-substituted dithiocarbamate

-

Ethanol (B145695) or Methanol

-

Sodium bicarbonate or Triethylamine

Procedure:

-

Dissolve 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add ammonium dithiocarbamate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate or triethylamine.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

The following table summarizes the synthesis of various 4-arylthiazole-2-thiol derivatives, demonstrating the versatility of the general synthetic method.

| Entry | α-Haloketone | Dithiocarbamate Source | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 2-Bromo-1-(pyridin-4-yl)ethanone | Ammonium dithiocarbamate | Ethanol | 3 | 75-85 |

| 2 | 2-Bromoacetophenone | Ammonium dithiocarbamate | Methanol | 2.5 | 88 |

| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Potassium N-methyldithiocarbamate | Ethanol | 4 | 82 |

| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | Ammonium dithiocarbamate | Ethanol | 3.5 | 78 |

| 5 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Potassium N-ethyldithiocarbamate | Methanol | 5 | 75 |

Potential Biological Significance and Signaling Pathways

Derivatives of this compound are being investigated for their potential as inhibitors of various enzymes and signaling pathways implicated in disease. For instance, some thiazole derivatives have been shown to target kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Caption: Potential inhibitory action of thiazole derivatives on a generic kinase signaling pathway.

Conclusion

The synthetic protocols detailed in this document provide a robust framework for the preparation of this compound and its derivatives. The Hantzsch thiazole synthesis remains a highly effective method for the construction of this important heterocyclic scaffold. The versatility of this method allows for the generation of a diverse library of compounds for further investigation in drug discovery programs targeting various diseases. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals and target molecules.

Application Notes and Protocols for the Use of 4-(4-Pyridinyl)thiazole-2-thiol in Kinase Inhibitor Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-pyridinyl)thiazole scaffold is a recognized privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The pyridine (B92270) and thiazole (B1198619) rings offer multiple points for hydrogen bonding and other interactions within the ATP-binding pocket of various kinases. The substituent at the 2-position of the thiazole ring is a key vector for chemical modification, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.

While many synthetic routes to kinase inhibitors utilize the 2-amino-4-(4-pyridinyl)thiazole core, the corresponding 2-thiol derivative, 4-(4-Pyridinyl)thiazole-2-thiol, serves as a versatile, albeit less directly used, starting material. The thiol group can be readily functionalized, for instance, through S-alkylation or conversion into a leaving group, providing an alternative pathway to valuable intermediates for drug discovery programs.

These application notes provide detailed protocols for the synthesis of key intermediates and representative kinase inhibitors starting from precursors to the 4-(4-pyridinyl)thiazole core, and outlines strategies for the conversion of the 2-thiol group to functionalities more commonly employed in established synthetic routes.

Key Kinase Targets and Signaling Pathways

Derivatives of the 4-(4-pyridinyl)thiazole scaffold have shown significant inhibitory activity against several important kinase targets implicated in inflammatory diseases and cancer.

-

p38 MAP Kinase: A key enzyme in the mitogen-activated protein kinase (MAPK) cascade, p38 is involved in the synthesis of pro-inflammatory cytokines like TNF-α and IL-1. Inhibitors are sought for treating rheumatoid arthritis, inflammatory bowel disease, and other inflammatory conditions[1][2].

-

Rho-associated Kinase (ROCK): A serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and smooth muscle contraction. ROCK inhibitors are being investigated for cardiovascular diseases, glaucoma, and cancer metastasis[3].

-

Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase essential for signaling in various hematopoietic cells. SYK is a target for allergic and autoimmune diseases, including rheumatoid arthritis and asthma[4].

Synthetic Strategies and Protocols

A common strategy for synthesizing kinase inhibitors based on this scaffold involves the acylation or arylation of the 2-amino group of 2-amino-4-(4-pyridinyl)thiazole. Since the direct use of this compound is less documented for this purpose, we present a robust protocol for the synthesis of the key 2-amino intermediate and then a representative protocol for its elaboration into a ROCK inhibitor.

Protocol 1: Synthesis of 2-Amino-4-(4-pyridinyl)thiazole

This protocol describes the Hantzsch thiazole synthesis, a reliable method for producing the key 2-amino intermediate from 4-acetylpyridine (B144475).

Materials:

-

4-Acetylpyridine

-

Bromine (Br₂)

-

Acetic Acid (glacial)

-

Ethanol (B145695) (absolute)

-

Ammonium (B1175870) hydroxide (B78521) (concentrated)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide

-

In a round-bottom flask, dissolve 4-acetylpyridine (e.g., 4.90 g, 41.30 mmol) in glacial acetic acid (46.0 mL). Add 48% hydrobromic acid (7.0 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Separately, prepare a solution of bromine (2.30 mL, 45.00 mmol) in glacial acetic acid (8.0 mL).

-

Add the bromine solution dropwise to the cooled 4-acetylpyridine solution with constant stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 1 hour.

-

Cool the mixture back to 0 °C and add diethyl ether to precipitate the product.

-

Collect the resulting white solid by vacuum filtration, wash with diethyl ether, and dry to yield the bromoketone as its HBr salt. This intermediate is typically used directly in the next step without further purification[3].

Step 2: Cyclization to 2-Amino-4-(4-pyridinyl)thiazole

-